2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-chloroethylamine, chloromethylphosphonic dichloride, and propargyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could occur at the chloroethyl or chloromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving phosphorylation or alkylation reactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Alkylation: The compound might alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Phosphorylation: It could act as a phosphorylating agent, transferring a phosphoryl group to target molecules.
Pathways Involved: The specific pathways would depend on the biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: A simpler compound with similar alkylating properties.
Chloromethylphosphonic dichloride: A related phosphorylating agent.
Propargyl alcohol: A precursor used in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is unique due to the combination of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6651-08-7 |
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Molecular Formula |
C8H13Cl3NO2P |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C8H13Cl3NO2P/c1-2-7-14-15(13,8-11)12(5-3-9)6-4-10/h1H,3-8H2 |
InChI Key |
ZNKHVACNZRZXPX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(CCl)N(CCCl)CCCl |
Origin of Product |
United States |
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